Cas no 1330265-07-0 (Isopropyl-N-acetyl Homotaurinate)

Isopropyl-N-acetyl Homotaurinate is a synthetic derivative of homotaurine, characterized by its isopropyl ester and N-acetyl modifications. This compound exhibits enhanced lipophilicity, improving membrane permeability and bioavailability compared to its parent molecule. Its structural features contribute to potential neuroprotective and neuromodulatory effects, making it of interest in research applications targeting neurological pathways. The isopropyl group further stabilizes the molecule, extending its metabolic half-life. Suitable for experimental studies, it serves as a valuable intermediate in the development of bioactive compounds. Its solubility profile allows for flexible formulation in both aqueous and organic systems, facilitating diverse laboratory applications.
Isopropyl-N-acetyl Homotaurinate structure
1330265-07-0 structure
Product name:Isopropyl-N-acetyl Homotaurinate
CAS No:1330265-07-0
MF:C8H17NO4S
MW:223.289881467819
CID:2253634

Isopropyl-N-acetyl Homotaurinate Chemical and Physical Properties

Names and Identifiers

    • Isopropyl-N-acetyl Homotaurinate
    • PDCGZVQYPZZYOA-UHFFFAOYSA-N
    • Inchi: 1S/C8H17NO4S/c1-7(2)13-14(11,12)6-4-5-9-8(3)10/h7H,4-6H2,1-3H3,(H,9,10)
    • InChI Key: PDCGZVQYPZZYOA-UHFFFAOYSA-N
    • SMILES: C(S(OC(C)C)(=O)=O)CCNC(=O)C

Isopropyl-N-acetyl Homotaurinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I823950-1g
Isopropyl-N-acetyl Homotaurinate
1330265-07-0
1g
$155.00 2023-05-18
TRC
I823950-10g
Isopropyl-N-acetyl Homotaurinate
1330265-07-0
10g
$1206.00 2023-05-18

Isopropyl-N-acetyl Homotaurinate Related Literature

Additional information on Isopropyl-N-acetyl Homotaurinate

Isopropyl-N-acetyl Homotaurinate (CAS No. 1330265-07-0): A Comprehensive Overview

Isopropyl-N-acetyl Homotaurinate, with the chemical identifier CAS No. 1330265-07-0, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique molecular structure, has shown promising potential in various biological and chemical applications. The introduction of this compound into scientific discourse has opened new avenues for exploration, particularly in the realm of drug design and therapeutic intervention.

The molecular structure of Isopropyl-N-acetyl Homotaurinate consists of a homotaurine backbone modified with an acetyl group and an isopropyl substituent. This specific arrangement imparts distinct chemical properties that make it a valuable candidate for further study. Homotaurine, a derivative of taurine, is known for its role in various physiological processes, including osmoregulation and neurotransmission. The addition of an acetyl group enhances its reactivity, making it a versatile building block in synthetic chemistry.

In recent years, there has been a surge in research focusing on the development of novel compounds that can modulate biological pathways effectively. Isopropyl-N-acetyl Homotaurinate has emerged as a compound of interest due to its ability to interact with biological targets in a manner that could lead to therapeutic benefits. Studies have begun to explore its potential in treating neurological disorders, where its structural features may offer advantages over existing treatments.

One of the most compelling aspects of Isopropyl-N-acetyl Homotaurinate is its potential role as a precursor in the synthesis of more complex molecules. Researchers are leveraging its unique structure to develop new derivatives that could have enhanced pharmacological properties. For instance, modifications to the acetyl group or the isopropyl substituent could lead to compounds with improved solubility, bioavailability, or target specificity.

The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of compounds like Isopropyl-N-acetyl Homotaurinate. Its molecular framework suggests applications in areas such as anti-inflammatory and analgesic therapies. Preliminary studies have indicated that it may interact with receptors and enzymes involved in pain signaling pathways, potentially offering relief without the side effects associated with some conventional analgesics.

In addition to its pharmaceutical applications, Isopropyl-N-acetyl Homotaurinate has shown promise in the field of chemical biology. Its ability to mimic natural biomolecules makes it a valuable tool for studying biological processes at a molecular level. Researchers are using it as a scaffold to develop probes that can interact with specific targets within cells, providing insights into how these targets function under normal and pathological conditions.

The synthesis of Isopropyl-N-acetyl Homotaurinate presents an interesting challenge for chemists due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in sufficient quantities for research purposes. Techniques such as solid-phase synthesis and enzymatic catalysis have been particularly useful in achieving high yields and purity levels.

The safety profile of Isopropyl-N-acetyl Homotaurinate is another critical aspect that has been thoroughly investigated. Preliminary toxicology studies have indicated that it exhibits low toxicity at relevant concentrations, making it a promising candidate for further development. However, comprehensive safety assessments are still ongoing to ensure its suitability for clinical use.

The regulatory landscape for new pharmaceutical compounds like Isopropyl-N-acetyl Homotaurinate is stringent but well-defined. Regulatory bodies require extensive data on safety, efficacy, and quality before approving a new drug candidate for market use. The ongoing research into this compound aims to gather the necessary evidence to support its potential as a therapeutic agent.

In conclusion, Isopropyl-N-acetyl Homotaurinate (CAS No. 1330265-07-0) represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure and promising biological activities make it a compound worth watching as research continues to uncover its full potential. The combination of synthetic innovation and rigorous scientific investigation ensures that this compound will remain at the forefront of drug discovery efforts.

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